molecular formula C9H14N2 B13829394 5-Pentylpyrimidine CAS No. 33115-34-3

5-Pentylpyrimidine

Cat. No.: B13829394
CAS No.: 33115-34-3
M. Wt: 150.22 g/mol
InChI Key: JAIZEOKRVZKODU-UHFFFAOYSA-N
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Description

5-Pentylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a pyrimidine ring substituted with a pentyl group at the 5-position. Pyrimidines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The pentyl group is a five-carbon alkyl chain, which can influence the compound’s physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-pentylpyrimidine typically involves the alkylation of pyrimidine with a pentyl halide. One common method is the reaction of pyrimidine with 1-bromopentane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Pentylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The pentyl group can be oxidized to form carboxylic acids or ketones.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Pentanoic acid or pentanone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Halogenated or nitrated pyrimidine derivatives.

Scientific Research Applications

5-Pentylpyrimidine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-pentylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pentyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methylpyrimidine: A pyrimidine derivative with a methyl group at the 5-position.

    5-Ethylpyrimidine: A pyrimidine derivative with an ethyl group at the 5-position.

    5-Propylpyrimidine: A pyrimidine derivative with a propyl group at the 5-position.

Uniqueness

5-Pentylpyrimidine is unique due to the longer alkyl chain (pentyl group) at the 5-position, which can significantly influence its physical and chemical properties compared to shorter alkyl-substituted pyrimidines. This can affect its solubility, reactivity, and potential biological activities.

Properties

CAS No.

33115-34-3

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

5-pentylpyrimidine

InChI

InChI=1S/C9H14N2/c1-2-3-4-5-9-6-10-8-11-7-9/h6-8H,2-5H2,1H3

InChI Key

JAIZEOKRVZKODU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=CN=C1

Origin of Product

United States

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